N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring, an acetamido group, and a chlorophenylthio moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide typically involves multiple steps:
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Formation of the Benzo[d]thiazole Ring:
- Starting with 2-aminothiophenol and an appropriate carboxylic acid derivative, the benzo[d]thiazole ring is formed through a cyclization reaction under acidic conditions.
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Acetylation:
- The amino group on the benzo[d]thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamido derivative.
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Thioether Formation:
- The acetamido-benzo[d]thiazole intermediate is then reacted with 3-bromopropanoic acid to introduce the propanamide moiety.
- Finally, the chlorophenylthio group is introduced via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenylthio group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring and the chlorophenylthio group can facilitate interactions with biological macromolecules, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
- N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-methylphenyl)thio)propanamide
- N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-bromophenyl)thio)propanamide
Comparison:
- Uniqueness: The presence of the 4-chlorophenylthio group in N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide distinguishes it from its analogs, potentially altering its biological activity and chemical reactivity.
- Activity Profile: The different substituents on the phenyl ring (chlorine, methyl, fluorine, bromine) can significantly impact the compound’s pharmacokinetic properties and its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-11(23)20-13-4-7-15-16(10-13)26-18(21-15)22-17(24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAIOVGRUKMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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